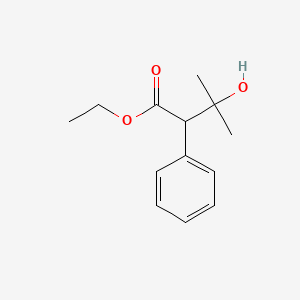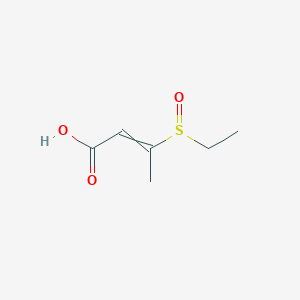
4-Methylbenzene-1-carboperoxoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Methylperoxybenzoic acid: is an organic peroxide compound known for its strong oxidizing properties. It is structurally related to peroxybenzoic acid, with a methyl group attached to the para position of the benzene ring. This compound is widely used in organic synthesis and industrial applications due to its ability to facilitate various oxidative transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: p-Methylperoxybenzoic acid can be synthesized through the reaction of p-methylbenzoic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
- Dissolve p-methylbenzoic acid in a suitable solvent such as acetic acid.
- Add hydrogen peroxide slowly to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Add an acid catalyst, such as sulfuric acid, to facilitate the formation of the peroxy acid.
- After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of p-methylperoxybenzoic acid follows similar principles but on a larger scale. The process involves continuous addition of reactants and efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified using industrial crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: p-Methylperoxybenzoic acid undergoes various types of reactions, primarily oxidation reactions. It is commonly used as an oxidizing agent in organic synthesis.
Common Reagents and Conditions:
Oxidation: p-Methylperoxybenzoic acid is used to oxidize alkenes to epoxides, alcohols to ketones or aldehydes, and sulfides to sulfoxides or sulfones. The reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures.
Substitution: It can also participate in substitution reactions where the peroxy group is replaced by other functional groups under specific conditions.
Major Products Formed:
- Epoxides from alkenes
- Ketones or aldehydes from alcohols
- Sulfoxides or sulfones from sulfides
Aplicaciones Científicas De Investigación
p-Methylperoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions, including the preparation of epoxides, ketones, and aldehydes.
Biology: It is employed in the study of oxidative stress and its effects on biological systems. It can be used to induce oxidative damage in cells and tissues for research purposes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals due to its strong oxidizing properties.
Mecanismo De Acción
The mechanism of action of p-methylperoxybenzoic acid involves the transfer of an oxygen atom to the substrate, resulting in the formation of an oxidized product. The peroxy group (-OOH) in the compound is highly reactive and can readily donate an oxygen atom to various substrates. This process typically involves the formation of a transition state where the oxygen atom is transferred from the peroxy group to the substrate, leading to the formation of the oxidized product and a byproduct, usually water.
Comparación Con Compuestos Similares
Peroxybenzoic acid: Similar in structure but lacks the methyl group at the para position.
meta-Chloroperoxybenzoic acid (mCPBA): A widely used oxidizing agent in organic synthesis, known for its stability and effectiveness in various oxidative transformations.
Peracetic acid: Another strong oxidizing agent used in organic synthesis and industrial applications.
Uniqueness: p-Methylperoxybenzoic acid is unique due to the presence of the methyl group at the para position, which can influence its reactivity and selectivity in certain reactions. This structural modification can lead to differences in the reaction pathways and products compared to other peroxy acids.
Propiedades
Número CAS |
937-21-3 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
4-methylbenzenecarboperoxoic acid |
InChI |
InChI=1S/C8H8O3/c1-6-2-4-7(5-3-6)8(9)11-10/h2-5,10H,1H3 |
Clave InChI |
IFDPVSBDNAQBRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
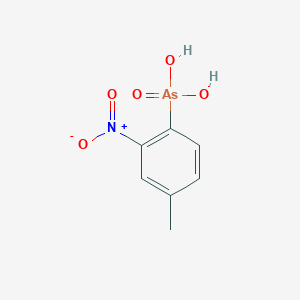
![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)

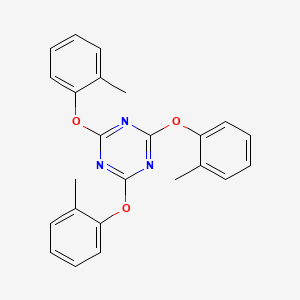
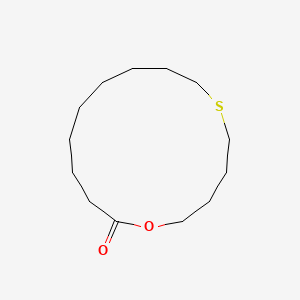
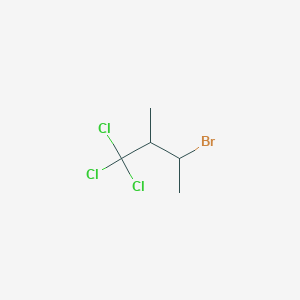


![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
